molecular formula C18H16N2O3S B6040962 5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one

5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one

Cat. No.: B6040962
M. Wt: 340.4 g/mol
InChI Key: VLTFLEBAIZPAMB-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Properties

IUPAC Name

(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(15(11-14)23-2)10-16-17(21)20-18(24-16)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,20,21)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFLEBAIZPAMB-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenylthiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is obtained through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Green chemistry principles, such as using environmentally friendly solvents and catalysts, may also be applied .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-Dimethoxybenzylidene)-2-phenyliminothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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